molecular formula C11H16ClO3P B1338560 Diethyl 2-chlorobenzylphosphonate CAS No. 29074-98-4

Diethyl 2-chlorobenzylphosphonate

Cat. No.: B1338560
CAS No.: 29074-98-4
M. Wt: 262.67 g/mol
InChI Key: GKGLKJMZAVRUQO-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl 2-chlorobenzylphosphonate has numerous scientific research applications. In medical research, it is a potent inhibitor of acetylcholinesterase and has potential therapeutic effects in the treatment of Alzheimer’s disease, cancer, and viral infections. Additionally, it is used in organic chemistry as a difunctional anion and a reagent for chlorination of aromatic compounds . The compound’s versatility makes it valuable in various research fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

Diethyl 2-chlorobenzylphosphonate is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing vapors, mist, or gas, and not getting the substance in eyes, on skin, or on clothing .

Comparison with Similar Compounds

Diethyl 2-chlorobenzylphosphonate can be compared with other similar compounds, such as diethyl phosphonate and diethyl 4-chlorobenzylphosphonate . While all these compounds belong to the class of phosphonic acid diesters, this compound is unique due to its specific structure and reactivity. It is the most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .

Similar Compounds

  • Diethyl phosphonate
  • Diethyl 4-chlorobenzylphosphonate

Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGLKJMZAVRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501166
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29074-98-4
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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